![molecular formula C13H17NO4S B2878866 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 603118-20-3](/img/structure/B2878866.png)
3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
“3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S . It has a molecular weight of 283.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 150-151 degrees Celsius .Scientific Research Applications
Plant Stress Tolerance
Research by Senaratna et al. (2004) on benzoic acid derivatives, including sulfosalicylic acid and methyl salicylic acid, demonstrates their role in inducing multiple stress tolerance in plants. These compounds effectively induce tolerance to heat, drought, and chilling stress, highlighting the potential application of benzoic acid derivatives in agricultural science to enhance crop resilience against environmental stresses (Senaratna et al., 2004).
Material Science and Metal Extraction
Morohashi et al. (2014) synthesized sulfonyl-bridged oligo(benzoic acid)s and explored their X-ray structures and properties as metal extractants. These compounds exhibited high extractability toward lanthanoid ions, with potential applications in the purification and separation of rare earth elements (Morohashi et al., 2014).
Antibacterial Agents
Aziz‐ur‐Rehman et al. (2017) introduced new sulfamoyl and piperidine derivatives with significant antibacterial activity. These compounds, synthesized from different carboxylic acids through a series of steps, exhibit valuable results in combating bacterial infections, suggesting their use in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Organic Synthesis
Li et al. (2016) reported a protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. This method provides a new tool for the selective functionalization of benzoic acids, useful in step-economical organic synthesis (Li et al., 2016).
Catalysis and Green Chemistry
Khazaei et al. (2011) developed ionic liquid-based catalytic systems for the synthesis of benzimidazole derivatives under environmentally friendly conditions. These systems demonstrate the efficiency of ionic liquids as catalysts in organic synthesis, aligning with principles of green chemistry (Khazaei et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTFNSKWZVXMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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